![molecular formula C12H27O10P B13984647 Tris[2-(2-hydroxyethoxy)ethyl] phosphate CAS No. 60021-26-3](/img/structure/B13984647.png)
Tris[2-(2-hydroxyethoxy)ethyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is an organophosphate compound known for its versatile applications in various fields. It is characterized by the presence of three 2-(2-hydroxyethoxy)ethyl groups attached to a central phosphate group. This compound is often used in industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2-hydroxyethoxy)ethyl] phosphate typically involves the reaction of phosphorus oxychloride with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3HOCH2CH2OCH2CH2OH→P(OCH2CH2OCH2CH2OH)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of phosphorus oxychloride to a solution of 2-(2-hydroxyethoxy)ethanol, followed by purification steps to remove any by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-(2-hydroxyethoxy)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Under specific conditions, it can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Tris[2-(2-hydroxyethoxy)ethyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant and plasticizer in polymer chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a surfactant.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Wirkmechanismus
The mechanism of action of Tris[2-(2-hydroxyethoxy)ethyl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a surfactant, altering the properties of cell membranes and affecting cellular processes. Its phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-ethylhexyl) phosphate: Another organophosphate used as a plasticizer and flame retardant.
Tris(2-chloroethyl) phosphate: Known for its flame-retardant properties.
Tris(2-butoxyethyl) phosphate: Used in similar applications as a plasticizer and flame retardant.
Uniqueness
Tris[2-(2-hydroxyethoxy)ethyl] phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to act as both a plasticizer and flame retardant, along with its potential biological applications, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
60021-26-3 |
|---|---|
Molekularformel |
C12H27O10P |
Molekulargewicht |
362.31 g/mol |
IUPAC-Name |
tris[2-(2-hydroxyethoxy)ethyl] phosphate |
InChI |
InChI=1S/C12H27O10P/c13-1-4-17-7-10-20-23(16,21-11-8-18-5-2-14)22-12-9-19-6-3-15/h13-15H,1-12H2 |
InChI-Schlüssel |
JHTBSBZWFPVSMF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOP(=O)(OCCOCCO)OCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


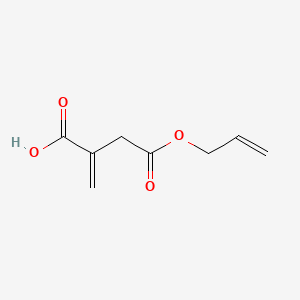
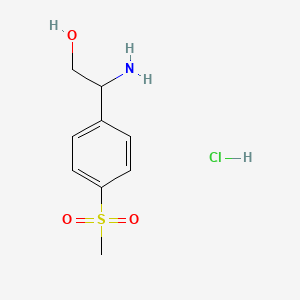
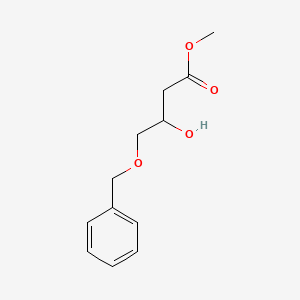

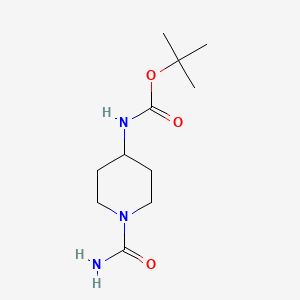
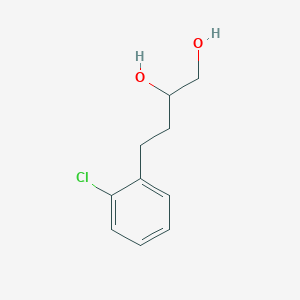
![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)

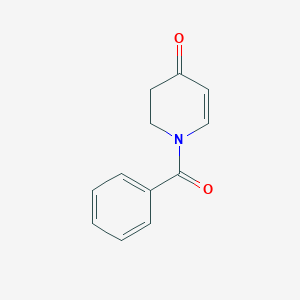
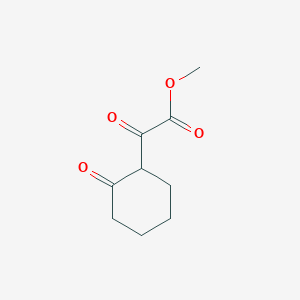

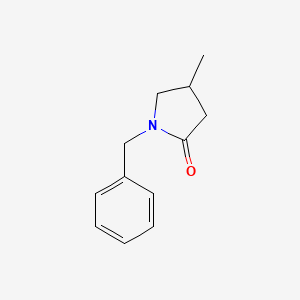

![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
